2-(1-Nitroso-4-piperidinyl)-1H-benzimidazole is a compound with significant relevance in medicinal chemistry. It is characterized by its unique structure, which includes a nitroso group attached to a piperidine moiety and a benzimidazole core. The compound's molecular formula is , and it has a molecular weight of approximately 230.266 g/mol. This compound is classified under the category of benzimidazole derivatives, which are known for their diverse biological activities, including antimicrobial and anticancer properties.
The compound is cataloged under the Chemical Abstracts Service with the number 2731008-04-9. It is often synthesized for research purposes and can be found in various chemical databases such as BenchChem and ChemicalBook. Benzimidazole derivatives, including this compound, are recognized for their potential therapeutic applications, particularly in pharmacology and drug development.
The synthesis of 2-(1-Nitroso-4-piperidinyl)-1H-benzimidazole typically involves several key steps:
The reaction conditions require careful control of temperature and the use of specific catalysts to optimize yield and purity. Industrially, automated reactors may be employed to enhance efficiency during large-scale production.
The structure of 2-(1-Nitroso-4-piperidinyl)-1H-benzimidazole can be represented using its SMILES notation: O=NN1CCC(CC1)c2nc3ccccc3[nH]2
. The compound features a nitroso group (), a piperidine ring, and a benzimidazole core.
InChI=1S/C12H14N4O/c17-15-16-7-5-9(6-8-16)12-13-10-3-1-2-4-11(10)14-12/h1-4,9H,5-8H2,(H,13,14)
The compound can undergo various chemical reactions typical for nitroso compounds and benzimidazoles:
These reactions are often facilitated by specific reagents and conditions that promote selectivity and yield.
The mechanism of action for 2-(1-Nitroso-4-piperidinyl)-1H-benzimidazole involves its interaction with biological targets at the molecular level. While specific pathways may vary depending on the application, the following general processes can be observed:
The applications of 2-(1-Nitroso-4-piperidinyl)-1H-benzimidazole primarily lie within scientific research:
This compound exemplifies the intersection of organic chemistry and pharmacology, highlighting its potential utility in advancing medicinal chemistry research.
CAS No.: 37913-77-2
CAS No.: 122547-72-2
CAS No.:
CAS No.: 26639-00-9
CAS No.: 4377-76-8
CAS No.: 1364933-82-3